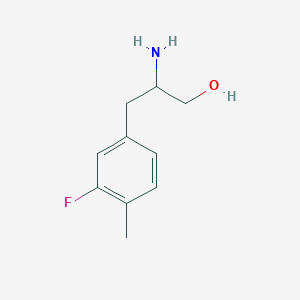
2-Amino-3-(3-fluoro-4-methylphenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-アミノ-3-(3-フルオロ-4-メチルフェニル)プロパン-1-オールは、プロパノールアミン類に属する有機化合物です。一次アミンと一次アルコールの官能基を持ち、汎用性と反応性に優れた分子です。
2. 製法
合成経路と反応条件: 2-アミノ-3-(3-フルオロ-4-メチルフェニル)プロパン-1-オールの合成は、一般的に以下の手順で行われます。
出発物質: 合成は、3-フルオロ-4-メチルベンズアルデヒドから始まります。
アルドール縮合: ベンズアルデヒドは、ニトロメタンとのアルドール縮合により、ニトロアルケン中間体を生成します。
還元: 次に、ニトロアルケンは、パラジウム触媒の存在下で水素などの適切な還元剤を用いて還元され、対応するアミンが得られます。
水酸化: 最後に、アミンは水酸化され、ヒドロキシル基が導入され、2-アミノ-3-(3-フルオロ-4-メチルフェニル)プロパン-1-オールが生成されます。
工業的生産方法: 工業的な環境では、この化合物の生産は、反応条件を最適化し、収率を向上させるために、連続フロー反応器を用いる場合があります。高度な触媒と精製技術の使用により、高純度の2-アミノ-3-(3-フルオロ-4-メチルフェニル)プロパン-1-オールが生産されます。
反応の種類:
酸化: 反応条件に応じて、ヒドロキシル基を酸化してケトンまたはアルデヒドにすることができます。
還元: この化合物は、さまざまな誘導体を生成する還元反応を起こすことができます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を酸性または塩基性条件で使用できます。
還元: パラジウム触媒の存在下で水素ガスが還元反応に一般的に使用されます。
置換: ハロゲン化剤、ニトロ化剤、スルホン化剤は、通常、芳香環の置換反応に使用されます。
生成される主な生成物:
酸化生成物: ケトンとアルデヒド。
還元生成物: さまざまなアミン誘導体。
置換生成物: ハロゲン化、ニトロ化、スルホン化誘導体。
4. 科学研究への応用
2-アミノ-3-(3-フルオロ-4-メチルフェニル)プロパン-1-オールは、科学研究において幅広い用途があります。
化学: 複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、抗菌性や抗ウイルス性など、潜在的な生物学的活性について研究されています。
医学: 新しい薬剤の開発のための医薬品中間体としての可能性を探索する研究が進められています。
産業: 特定の性質を持つ特殊化学品や材料の生産に使用されます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(3-fluoro-4-methylphenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoro-4-methylbenzaldehyde.
Aldol Condensation: The benzaldehyde undergoes an aldol condensation with nitromethane to form a nitroalkene intermediate.
Reduction: The nitroalkene is then reduced using a suitable reducing agent such as hydrogen in the presence of a palladium catalyst to yield the corresponding amine.
Hydroxylation: Finally, the amine undergoes hydroxylation to introduce the hydroxyl group, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde, depending on the reaction conditions.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are typically used for substitution reactions on the aromatic ring.
Major Products Formed:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Various amine derivatives.
Substitution Products: Halogenated, nitrated, and sulfonated derivatives.
科学的研究の応用
2-Amino-3-(3-fluoro-4-methylphenyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
2-アミノ-3-(3-フルオロ-4-メチルフェニル)プロパン-1-オールの作用機序は、さまざまな分子標的や経路との相互作用に関係しています。
分子標的: この化合物は、酵素、受容体、その他のタンパク質と相互作用し、その活性を影響を与える可能性があります。
関与する経路: 特定の用途に応じて、細胞の成長、アポトーシス、免疫応答に関連するシグナル伝達経路を調節する可能性があります。
類似の化合物:
- 3-アミノ-3-(2-フルオロ-4-メチルフェニル)プロパン-1-オール
- 2-(4-アミノ-2-(トリフルオロメチル)フェニル)プロパン-2-オール
- 3-アミノ-3-(2-(メチルチオ)フェニル)プロパン-1-オール
比較:
- 独自性: 2-アミノ-3-(3-フルオロ-4-メチルフェニル)プロパン-1-オールの芳香環にフッ素原子とメチル基が両方存在することは、他の類似の化合物とは異なる点です。このユニークな置換パターンは、その反応性と潜在的な用途に影響を与える可能性があります。
類似化合物との比較
- 3-Amino-3-(2-fluoro-4-methylphenyl)propan-1-ol
- 2-(4-amino-2-(trifluoromethyl)phenyl)propan-2-ol
- 3-amino-3-(2-(methylthio)phenyl)propan-1-ol
Comparison:
- Uniqueness: The presence of both a fluorine atom and a methyl group on the aromatic ring of 2-Amino-3-(3-fluoro-4-methylphenyl)propan-1-ol distinguishes it from other similar compounds. This unique substitution pattern can influence its reactivity and potential applications.
- Properties: The fluorine atom enhances the compound’s stability and lipophilicity, while the methyl group can affect its steric and electronic properties.
特性
分子式 |
C10H14FNO |
|---|---|
分子量 |
183.22 g/mol |
IUPAC名 |
2-amino-3-(3-fluoro-4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14FNO/c1-7-2-3-8(5-10(7)11)4-9(12)6-13/h2-3,5,9,13H,4,6,12H2,1H3 |
InChIキー |
XENZLCQHLXSHHE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)CC(CO)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate](/img/structure/B12074385.png)

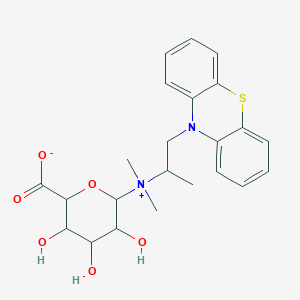


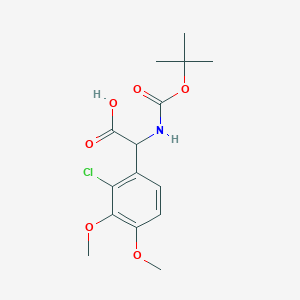

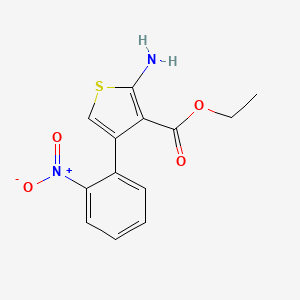
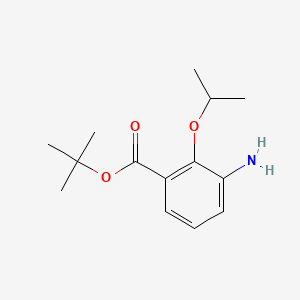
![[({[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid](/img/structure/B12074448.png)


